

Independent Review of the PANDEX Trial: Dexamethasone in Pancreatic Surgery

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For researchers, scientists, and drug development professionals, understanding the nuances of clinical trial data is paramount. This guide provides an objective comparison of the outcomes from the **PANDEX** trial, a notable study investigating the use of perioperative dexamethasone in patients undergoing pancreaticoduodenectomy. We will delve into the experimental data, methodologies, and a visual representation of the trial's workflow to offer a comprehensive overview of its findings.

Unpacking the PANDEX Trial's Core Findings

The **PANDEX** trial was a multicenter, double-blind, randomized controlled study designed to assess whether a single intravenous dose of dexamethasone administered after the induction of anesthesia could reduce postoperative complications in patients undergoing pancreaticoduodenectomy.[1][2][3] The primary hypothesis was that the anti-inflammatory properties of dexamethasone could lead to improved short-term outcomes for these patients.[1]

The study's primary outcome was the Comprehensive Complication Index (CCI) score within the first 30 days post-operation.[1][4] Secondary outcomes included the incidence of major complications (defined as Clavien-Dindo grade ≥III), postoperative pancreatic fistula (POPF), infection rates, length of hospital stay, and mortality within 30 and 90 days.[1]

Quantitative Data Summary

The results of the **PANDEX** trial indicated that while there was a trend towards a reduction in the primary outcome, the difference was not statistically significant.[4][5] The following tables



summarize the key quantitative findings from the trial, comparing the dexamethasone group to the placebo group.

Table 1: Primary and Key Secondary Outcomes

| Outcome | Dexamethason e Group (n=134) | Placebo Group (n=131) | Mean Difference (95% CI) | P-value |
|---|------------------------------------|--------------------------|------------------------------------|---------|
| Mean CCI Score (SD) | 14.0 (17.5) | 17.9 (20.3) | -3.8 (-8.4 to 0.7) | 0.100 |
| Major Complications (Clavien-Dindo ≥III) | 12.7% | 16.0% | Risk Ratio: 0.79 (0.44 to 1.43) | 0.439 |
| Postoperative Pancreatic Fistula (POPF) | 25.4% | 31.3% | Risk Ratio: 0.81 (0.55 to 1.19) | 0.286 |

Data sourced from the published results of the **PANDEX** trial.[4][5]

Experimental Protocol of the PANDEX Trial

The **PANDEX** trial was an investigator-initiated, multicentric, prospective, randomized, double-blinded, placebo-controlled, pragmatic study.[1][2][3]

Patient Population: The trial enrolled 300 adult patients scheduled for elective pancreaticoduodenectomy across seven high-volume centers in China.[1][2] Inclusion criteria stipulated that patients be at least 18 years of age and provide written informed consent.[2] Exclusion criteria included the recent use of systemic glucocorticoids, distant metastases, high operative risk (ASA score \geq 4), and enrollment in other clinical trials.[2]

Randomization and Blinding: On the day of surgery, enrolled patients were randomized to one of two groups.[2] The study was double-blinded, meaning neither the patients nor the healthcare providers knew who was receiving the active treatment versus the placebo.[2]







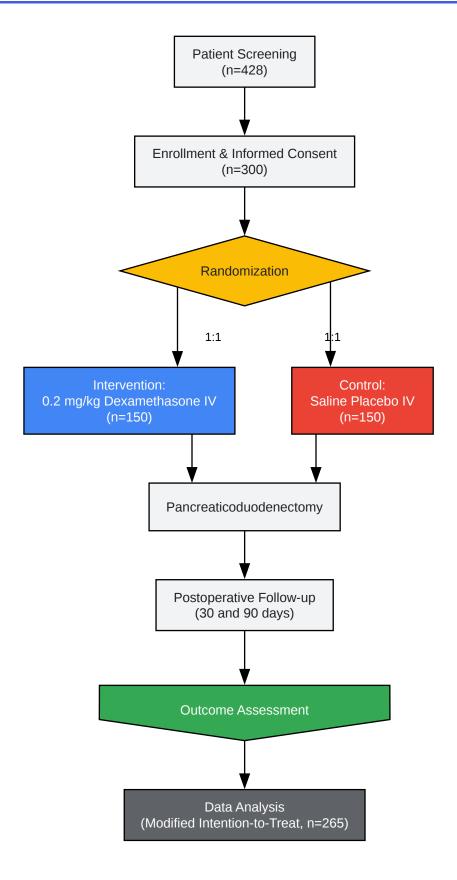
Intervention: Patients in the intervention group received a single intravenous bolus of 0.2 mg/kg dexamethasone within 5 minutes after the induction of anesthesia.[1][4] The control group received an equivalent volume of saline placebo.[1][4]

Outcome Assessment: The primary outcome, the Comprehensive Complication Index (CCI) score, was calculated within 30 days of the operation.[1] Secondary outcomes, including major complications, POPF, infections, and mortality, were also assessed within this timeframe, with mortality also being tracked at 90 days.[1]

PANDEX Trial Workflow

The following diagram illustrates the workflow of the **PANDEX** trial, from patient screening and enrollment to the final analysis of outcomes.





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Caption: Workflow of the PANDEX clinical trial.



Conclusion

The **PANDEX** trial provides valuable insights into the role of perioperative dexamethasone in patients undergoing pancreaticoduodenectomy. While the primary endpoint of a statistically significant reduction in the Comprehensive Complication Index was not met, the data provides a basis for further investigation, particularly in specific patient subgroups.[4][5] The detailed methodology and transparent reporting of the **PANDEX** trial serve as a crucial resource for researchers and clinicians in the field of pancreatic surgery and drug development.

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References

- 1. The effect of perioperative of dexamethasone on postoperative complications after pancreaticoduodenectomy (PANDEX): a study protocol for a pragmatic multicenter randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of perioperative of dexamethasone on postoperative complications after pancreaticoduodenectomy (PANDEX): a study protocol for a pragmatic multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Perioperative Dexamethasone on Postoperative Complications After Pancreaticoduodenectomy: A Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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